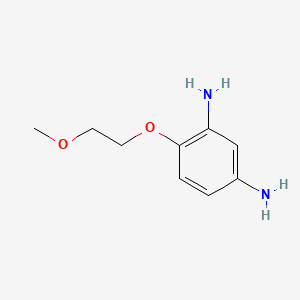
4-(2-Methoxyethoxy)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethoxy)benzene-1,3-diamine is an organic compound with the molecular formula C9H14N2O2 It is a derivative of benzene, featuring two amino groups at the 1 and 3 positions and a 2-methoxyethoxy substituent at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine typically involves the reaction of 4-nitro-1,3-diaminobenzene with 2-methoxyethanol under specific conditions. The nitro group is reduced to an amino group, resulting in the desired compound. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(2-Methoxyethoxy)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more complex amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
4-(2-Methoxyethoxy)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Methoxyethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
相似化合物的比较
4-(2-Methoxyethoxy)benzene-1,4-diamine: Similar structure but with amino groups at the 1 and 4 positions.
4-(2-Methoxyethoxy)benzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
4-(2-Methoxyethoxy)benzene-1,3-diamine: The compound of interest.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxyethoxy group also imparts distinct solubility and chemical properties compared to its analogs.
生物活性
4-(2-Methoxyethoxy)benzene-1,3-diamine, also known as 4-(2-(2-methoxyethoxy)ethoxy)benzene-1,3-diamine, is a compound characterized by its unique structure that includes a benzene ring with methoxy and ethoxy substituents along with two amine groups. This structural complexity allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
where x, y, and z represent the number of carbon, hydrogen, and nitrogen atoms in the compound. The synthesis typically involves multi-step organic reactions that require controlled conditions to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets, including enzymes and receptors. Its potential effects include:
- Enzyme Modulation : The compound may influence enzyme activity involved in critical biochemical pathways.
- Receptor Interaction : It has been shown to bind to specific receptors, potentially affecting signal transduction processes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Modulation | Alters the activity of key metabolic enzymes |
| Receptor Binding | Interacts with cellular receptors affecting signaling |
| Anticancer Potential | Exhibits antiproliferative effects in cancer cell lines |
| Anti-inflammatory Effects | Reduces inflammation in various biological models |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications. For instance:
- Anticancer Studies : In vitro studies demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. These findings suggest that it may inhibit tumor growth through modulation of specific signaling pathways.
- Mechanistic Insights : Research into the mechanism of action revealed that the compound could modulate pathways critical for cell survival and proliferation by interacting with CDC42 GTPases, which are often overexpressed in tumors .
- Toxicity Assessments : Toxicological evaluations have classified this compound as having moderate toxicity profiles, indicating potential risks associated with its use .
属性
CAS 编号 |
71077-37-7 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
4-(2-methoxyethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10-11H2,1H3 |
InChI 键 |
ZNBTUAAPXSCFBS-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=C(C=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















